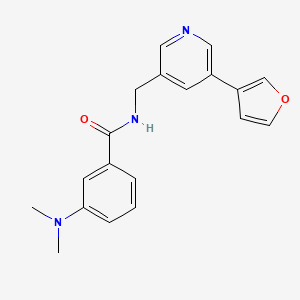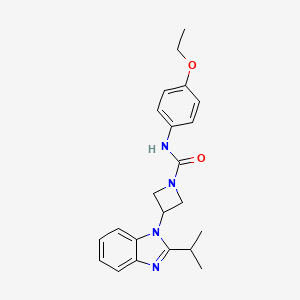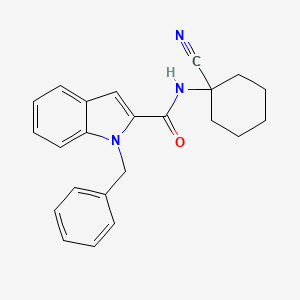
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of indole-based designer drugs. It was first synthesized in the 1990s and has since been used in scientific research to investigate its potential therapeutic properties.
Mecanismo De Acción
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the brain, leading to the activation of the reward pathway and the induction of euphoria. Additionally, this compound has been shown to have affinity for other neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which may contribute to its effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter transporters, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures at high doses. This compound has also been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its neurotoxic effects and potential for abuse limit its use in animal and human studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
For research on 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide include investigating its potential use as a therapeutic agent for neurological disorders, as well as studying its effects on other neurotransmitter systems and their interactions. Additionally, further research is needed to elucidate the mechanisms underlying its neurotoxic effects and to develop safer and more selective analogs for use in research and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves the reaction of 1-cyanocyclohexylamine with 2-benzylindole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has been used in scientific research to investigate its potential therapeutic properties, particularly as an analgesic and anesthetic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been used in studies on drug abuse and addiction, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-benzyl-N-(1-cyanocyclohexyl)indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-17-23(13-7-2-8-14-23)25-22(27)21-15-19-11-5-6-12-20(19)26(21)16-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBYNNNINUWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825398.png)
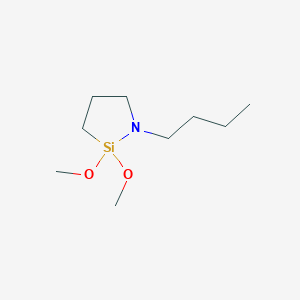

![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)
![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)
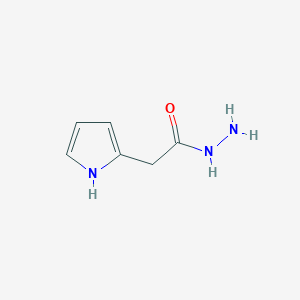
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)
![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)
